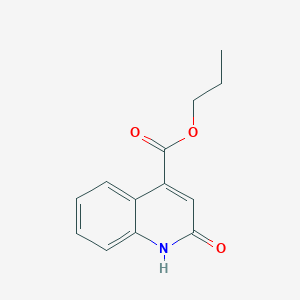
Propyl 2-hydroxyquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-hydroxyquinoline-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-hydroxyquinoline derivatives, including propyl 2-hydroxyquinoline-4-carboxylate, as promising anticancer agents. Research indicates that certain derivatives exhibit selective toxicity towards resistant cancer cells, outperforming conventional chemotherapeutics like doxorubicin in efficacy while minimizing side effects on normal cells . The structural modifications of these compounds can enhance their bioactivity and selectivity.
Local Anesthetics
The compound serves as an important intermediate in the synthesis of local anesthetics. Its derivatives have been utilized in the development of pharmaceutical formulations aimed at providing effective pain relief with reduced systemic toxicity .
Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. Its derivatives are being explored for their potential use as antibacterial and antifungal agents, making them valuable in treating infections resistant to conventional drugs .
Agrochemical Applications
Herbicides and Fungicides
In the agrochemical sector, this compound is recognized for its role as an intermediate in the synthesis of herbicides and fungicides. These compounds contribute to advancements in agricultural technologies by enhancing crop protection against pests and diseases .
Organic Synthesis
Building Block for Complex Molecules
The compound is a versatile building block in organic synthesis, facilitating the construction of complex organic molecules. It is employed in various synthetic pathways to create other functionalized quinoline derivatives, which are essential in medicinal chemistry .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical | Anticancer agents, local anesthetics | Selective toxicity, reduced side effects |
| Agrochemical | Herbicides, fungicides | Enhanced crop protection |
| Organic Synthesis | Intermediate for complex organic molecules | Versatile building block for diverse chemical reactions |
Case Studies
-
Anticancer Research
A study published in PMC demonstrated that derivatives of hydroxyquinoline exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing safer anticancer therapies . -
Synthesis of Local Anesthetics
Research has shown that specific modifications to the structure of 2-hydroxyquinoline-4-carboxylic acid can yield effective local anesthetics with improved pharmacological profiles. The synthesis process involves strategic oxidation and functionalization steps that enhance efficacy . -
Agricultural Innovations
The development of new herbicides incorporating quinoline derivatives has been reported to improve weed management strategies significantly. These innovations are vital for sustainable agriculture practices .
Eigenschaften
CAS-Nummer |
4564-64-1 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
propyl 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-7-17-13(16)10-8-12(15)14-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
FPPDXHVBLMXLFC-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Isomerische SMILES |
CCCOC(=O)C1=CC(=NC2=CC=CC=C21)O |
Kanonische SMILES |
CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















